molecular formula C11H8F4N2O B15336845 2-[4-Fluoro-2-(trifluoromethyl)phenyl]imidazole-5-methanol

2-[4-Fluoro-2-(trifluoromethyl)phenyl]imidazole-5-methanol

Cat. No.: B15336845
M. Wt: 260.19 g/mol
InChI Key: LDOKTKWROFHHHV-UHFFFAOYSA-N
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Description

2-[4-Fluoro-2-(trifluoromethyl)phenyl]imidazole-5-methanol is a compound that features both fluorinated aromatic and imidazole moieties. The presence of fluorine atoms in its structure imparts unique chemical and physical properties, making it a valuable compound in various fields, including pharmaceuticals and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the formation of the imidazole ring . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the incorporation of automated systems can improve the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-[4-Fluoro-2-(trifluoromethyl)phenyl]imidazole-5-methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while nucleophilic substitution can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

2-[4-Fluoro-2-(trifluoromethyl)phenyl]imidazole-5-methanol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-Fluoro-2-(trifluoromethyl)phenyl]imidazole-5-methanol involves its interaction with specific molecular targets. The fluorinated aromatic group can enhance the compound’s binding affinity to certain receptors, while the imidazole ring can participate in hydrogen bonding and other interactions. These properties enable the compound to modulate various biological pathways, including those involved in inflammation and microbial activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-Fluoro-2-(trifluoromethyl)phenyl]imidazole-5-methanol is unique due to the combination of its fluorinated aromatic and imidazole moieties. This combination imparts distinct chemical and physical properties, making it a versatile compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential biological activities further enhance its value in scientific research and industrial applications .

Properties

Molecular Formula

C11H8F4N2O

Molecular Weight

260.19 g/mol

IUPAC Name

[2-[4-fluoro-2-(trifluoromethyl)phenyl]-1H-imidazol-5-yl]methanol

InChI

InChI=1S/C11H8F4N2O/c12-6-1-2-8(9(3-6)11(13,14)15)10-16-4-7(5-18)17-10/h1-4,18H,5H2,(H,16,17)

InChI Key

LDOKTKWROFHHHV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)C(F)(F)F)C2=NC=C(N2)CO

Origin of Product

United States

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